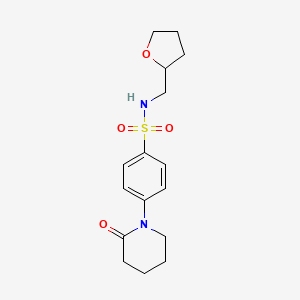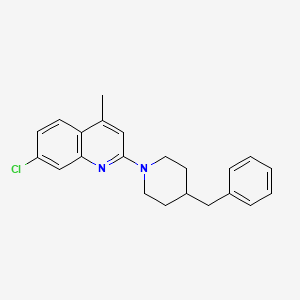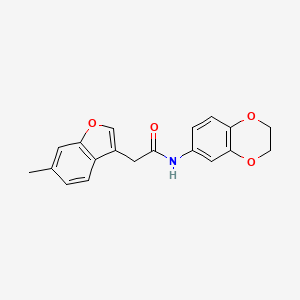![molecular formula C24H19ClN2O3 B5081151 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chloro group, dimethoxy groups, and a phenyl group attached to a dihydroisoindolo-benzodiazepine core. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry.
準備方法
The synthesis of 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route may include the following steps:
Formation of the benzodiazepine core: This can be achieved through the condensation of an appropriate amine with a benzoyl chloride derivative.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the dimethoxy groups: Methoxylation can be carried out using methanol in the presence of a catalyst like sulfuric acid.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy groups, forming hydroxyl derivatives.
科学的研究の応用
3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of benzodiazepines with biological receptors.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
類似化合物との比較
Similar compounds to 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these compounds, this compound may exhibit unique pharmacokinetic properties and receptor binding affinities, making it a valuable compound for specific therapeutic applications.
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles.
特性
IUPAC Name |
3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-21-11-9-16-20-13-17(14-6-4-3-5-7-14)26-18-12-15(25)8-10-19(18)27(20)24(28)22(16)23(21)30-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEASFJLSTZSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(=NC4=C(N3C2=O)C=CC(=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B5081071.png)
![1-[(4-ethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081083.png)
![Phenanthro[9,10-b]quinoxalin-11-yl(piperidin-1-yl)methanone](/img/structure/B5081085.png)
![3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid](/img/structure/B5081090.png)


![Methyl 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]benzoate;oxalic acid](/img/structure/B5081104.png)
![N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5081112.png)
![4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B5081125.png)
![3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5081131.png)
amino]benzamide](/img/structure/B5081143.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)

![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)
